molecular formula C10H9ClO3 B14584330 3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one CAS No. 61133-39-9

3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one

Cat. No.: B14584330
CAS No.: 61133-39-9
M. Wt: 212.63 g/mol
InChI Key: ZLSFAMOJFPMSPL-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one typically involves the reaction of 2-benzofuran-1(3H)-one with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of 3-(2-chloroethoxy)-2-benzofuran-1-ol.

Scientific Research Applications

3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but different applications.

    2-Ethoxyethanol: Another related compound used as a solvent in industrial applications.

Uniqueness

3-(2-Chloroethoxy)-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

61133-39-9

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

3-(2-chloroethoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9ClO3/c11-5-6-13-10-8-4-2-1-3-7(8)9(12)14-10/h1-4,10H,5-6H2

InChI Key

ZLSFAMOJFPMSPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)OCCCl

Origin of Product

United States

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